molecular formula C21H28N2O3 B2409770 2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide CAS No. 1421477-91-9

2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide

Cat. No.: B2409770
CAS No.: 1421477-91-9
M. Wt: 356.466
InChI Key: VYKOCPXHCXPSDQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a naphthalene ring, a piperidine ring, and various functional groups, including ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2-methoxyethyl chloride.

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with an ethoxy group through an electrophilic aromatic substitution reaction.

    Amide Bond Formation: The final step involves the coupling of the piperidine intermediate with the naphthalene derivative to form the amide bond, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide: A similar compound with an acetamide group instead of a naphthamide group.

    2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide: A compound with a benzamide group, differing in the aromatic ring structure.

Uniqueness

2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-3-26-19-9-8-16-6-4-5-7-18(16)20(19)21(24)22-17-10-12-23(13-11-17)14-15-25-2/h4-9,17H,3,10-15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKOCPXHCXPSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCN(CC3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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